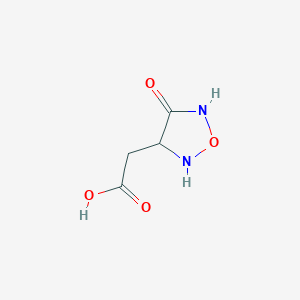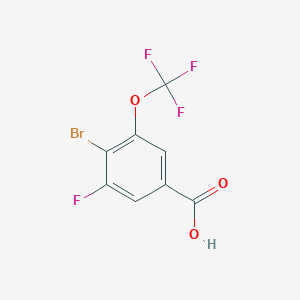
5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol It is a derivative of naphthalene, characterized by the presence of a methanamine group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine typically involves the reduction of the corresponding naphthalenemethanone derivative. One common method is the catalytic hydrogenation of 5,6-dihydro-alpha-methyl-1-naphthalenemethanone using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethanone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of naphthalenemethanone derivatives.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalenemethanamine derivatives.
Scientific Research Applications
5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A related compound with an amine group attached to the naphthalene ring.
2-Naphthylamine: Another isomer with the amine group in a different position on the naphthalene ring.
Naphthalene-1-methanamine: A compound with a methanamine group attached to the naphthalene ring at a different position.
Uniqueness
5,6-Dihydro-alpha-methyl-1-naphthalenemethanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(5,6-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h3-4,6-9H,2,5,13H2,1H3;1H |
InChI Key |
WLYBEBDVZUPZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)

![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)

![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)

![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)



![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
